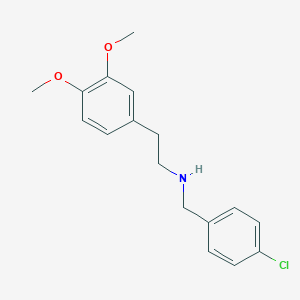![molecular formula C25H29FN2O2 B249041 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine, commonly known as BMS-986169, is a novel small molecule drug candidate that has been developed for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
BMS-986169 exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways involved in inflammation and cancer. It acts as a potent inhibitor of phosphodiesterase 4 (PDE4), which is an enzyme that plays a critical role in the regulation of inflammation and immune responses. By inhibiting PDE4, BMS-986169 reduces the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response.
Biochemical and Physiological Effects:
BMS-986169 has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and enhance the activity of immune cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of BMS-986169 is its potent anti-inflammatory and anti-tumor activities, which make it a promising candidate for the treatment of various diseases. However, one of the major limitations of BMS-986169 is its poor solubility and bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the development and application of BMS-986169. One of the major areas of research is to improve the solubility and bioavailability of BMS-986169, which may enhance its effectiveness in vivo. Another area of research is to investigate the potential therapeutic applications of BMS-986169 in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise molecular mechanisms of action of BMS-986169 and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
BMS-986169 is synthesized using a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 4-fluorobenzoyl chloride with piperidine in the presence of a base to form 1-(4-fluorobenzoyl)piperidine. The second step involves the reaction of 1-(4-fluorobenzoyl)piperidine with benzyl chloride in the presence of a base to form 1-(4-fluorobenzoyl)-3-benzylpiperidine. The final step involves the reaction of 1-(4-fluorobenzoyl)-3-benzylpiperidine with piperidine-4-carboxylic acid in the presence of a coupling agent to form BMS-986169.
Scientific Research Applications
BMS-986169 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have demonstrated that BMS-986169 exhibits potent anti-inflammatory and anti-tumor activities by inhibiting the activity of various enzymes and signaling pathways involved in these diseases.
properties
Product Name |
3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine |
|---|---|
Molecular Formula |
C25H29FN2O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(4-fluorobenzoyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H29FN2O2/c26-23-10-8-21(9-11-23)24(29)28-14-4-7-22(18-28)25(30)27-15-12-20(13-16-27)17-19-5-2-1-3-6-19/h1-3,5-6,8-11,20,22H,4,7,12-18H2 |
InChI Key |
CJIIHUZNSGYWLL-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)
![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)








![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)

![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)